1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Application
“1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Results
This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Medicinal Chemistry: Antidepressant Molecules
Application
While not directly mentioned, it’s possible that “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene” could be used in the synthesis of antidepressant molecules, given its structural similarity to other compounds used in such syntheses .
Method of Application
The synthesis of antidepressant molecules often involves metal-catalyzed reactions . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results
The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
3. Industrial Scale-Up: SGLT2 Inhibitors
Application
This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Results
This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
4. Synthesis of Aryl 1,3-Diketones
Application
4-Bromoanisole, which is structurally similar to “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, was used in the synthesis of aryl 1,3-diketones .
Method of Application
The specific method of application isn’t mentioned in the source, but it’s likely that it involves standard organic synthesis techniques .
Results
The results or outcomes of this application aren’t specified in the source .
5. Industrial Scale-Up: SGLT2 Inhibitors
Application
This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Results
This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
6. Synthesis of Aryl 1,3-Diketones
Application
4-Bromoanisole, which is structurally similar to “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, was used in the synthesis of aryl 1,3-diketones .
Method of Application
The specific method of application isn’t mentioned in the source, but it’s likely that it involves standard organic synthesis techniques .
Results
The results or outcomes of this application aren’t specified in the source .
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, including potential applications, modifications, or areas of interest.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene”, it may be necessary to conduct original research to obtain some or all of this information.
properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-[(4-methoxyphenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-11-5-3-10(4-6-11)9-20-15-7-12(16)13(17)8-14(15)19-2/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDYNXDWANNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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